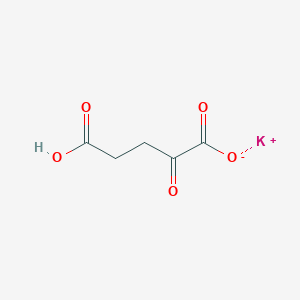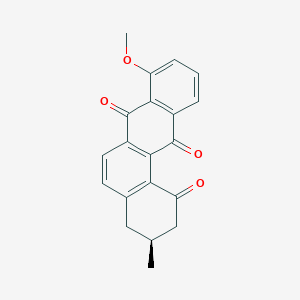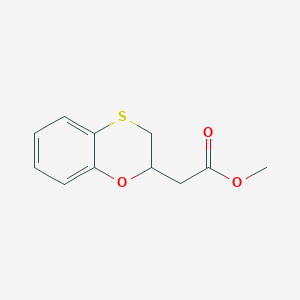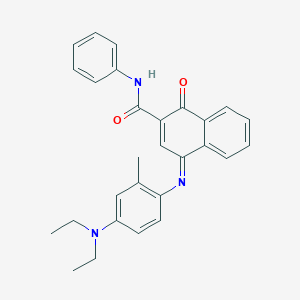
2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of naphthoquinone derivatives typically involves strategies aimed at enhancing their physicochemical properties or biological activity. For example, Sperandeo, Bertorello, and Brinón (1994) reported synthesizing derivatives of 2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone 4-imine to improve solubility and lipophilicity, using spectroscopic methods for characterization (Sperandeo, Bertorello, & Brinón, 1994). This approach highlights the general methodology that could be applied to synthesize the compound , emphasizing the role of substituent variation in modifying chemical properties.
Molecular Structure Analysis
The molecular structure of naphthoquinone derivatives is crucial for their chemical behavior and biological activity. Studies on similar compounds, like the synthesis of 2-methyl-(Z)-4-(phenylimino)naphth[2,3-d]oxazol-9-one, employed single-crystal X-ray analysis to determine regiochemistry, indicating the importance of precise structural characterization in understanding these molecules' activities (Benedetti-Doctorovich et al., 1994).
Chemical Reactions and Properties
Naphthoquinone imines undergo various chemical reactions, reflecting their reactivity and potential for diverse applications. Bullock, Tweedie, and Mcritchie (1969) explored the reactivity of 2-amino-1,4-naphthoquinone imines, showing how these compounds participate in protonation and exchange reactions in strong acids, which could imply similar behaviors for our target compound (Bullock, Tweedie, & Mcritchie, 1969).
Physical Properties Analysis
The physical properties of naphthoquinone derivatives, such as solubility and lipophilicity, are influenced by their structural features. The work by Sperandeo et al. (1994) on improving the solubility and lipophilicity of naphthoquinone imine derivatives through chemical modification illustrates how structural alterations can significantly impact these physical characteristics, which is relevant for understanding the target compound's behavior (Sperandeo et al., 1994).
Chemical Properties Analysis
The chemical properties of naphthoquinone derivatives, including reactivity and stability, are crucial for their potential applications. Investigations into the synthesis and reactivity of similar compounds provide insights into how structural modifications can influence these properties. For instance, the study by Ektova and Zhuravlev (1993) on the formation of naphthoquinone imine derivatives via Smiles rearrangement demonstrates the type of chemical transformations that such compounds can undergo, suggesting possible reactions and stability considerations for the compound of interest (Ektova & Zhuravlev, 1993).
科学研究应用
Kinetics and Degradation Studies
- Degradation Pathways and Stability : Research by Longhi, Bertorello, and Brinón (1991) explored the degradation of a similar naphthoquinone derivative. They found that at different pH levels, various degradation products are formed, with the compound showing maximum stability in neutral pH conditions (Longhi, Bertorello, & Brinón, 1991).
Chemical Synthesis and Reactions
- Synthesis and Protonation Studies : Bullock, Tweedie, and Mcritchie (1969) synthesized similar naphthoquinone imine compounds and studied their protonation in strong acid, revealing unique chemical properties and reactivity (Bullock, Tweedie, & Mcritchie, 1969).
Solubility and Complexation
- Improving Solubility through Complexation : Linares, Bertorello, and Longhi (1999) studied the solubility of a structurally related isoxazolyl-naphthoquinone by complexation with hydroxypropyl-β-cyclodextrin. This approach aimed to enhance the solubility of poorly soluble drugs, a crucial aspect of pharmaceutical development (Linares, Bertorello, & Longhi, 1999).
Structural and Physicochemical Properties
- Characterization of Derivatives : Sperandeo, Bertorello, and Brinón (1994) synthesized derivatives of a similar compound to improve its physicochemical properties. Their research emphasized the importance of solubility and lipophilicity in drug design (Sperandeo, Bertorello, & Brinón, 1994).
未来方向
属性
IUPAC Name |
4-[4-(diethylamino)-2-methylphenyl]imino-1-oxo-N-phenylnaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2/c1-4-31(5-2)21-15-16-25(19(3)17-21)30-26-18-24(27(32)23-14-10-9-13-22(23)26)28(33)29-20-11-7-6-8-12-20/h6-18H,4-5H2,1-3H3,(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKBEIDPRRYKKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348310 |
Source


|
| Record name | Indoaniline dye | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylcarbamoyl-1,4-naphthoquinone-4-(4-diethylamino-2-methylphenyl)imine | |
CAS RN |
102187-19-9 |
Source


|
| Record name | Indoaniline dye | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

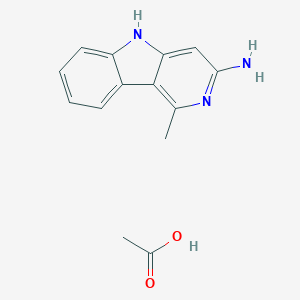
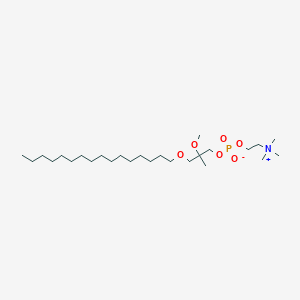
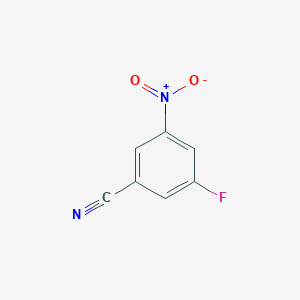


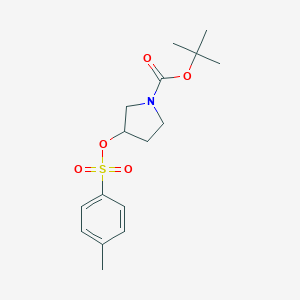

![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)



